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molecular formula C11H14ClFO2 B8399833 1-(3-Chloro-propoxymethyl)-4-fluoro-2-methoxy-benzene

1-(3-Chloro-propoxymethyl)-4-fluoro-2-methoxy-benzene

Cat. No. B8399833
M. Wt: 232.68 g/mol
InChI Key: YCASSKXSDWRUQH-UHFFFAOYSA-N
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Patent
US06376672B1

Procedure details

To an ice-cold solution of 0.36 g (2.06 mmol) of 1-chloromethyl-4-fluoro-2-methoxy-benzene and 0.195 g (4.12 mmol) of 1-chloro-3-propanol in 3 ml of dry N,N-dimethyl-formamide were added 92.5 mg (3.09 mmol) of sodium hydride (80% dispersion in refined oil) in 3 portions at one hour intervals. After complete addition the stirring was continued for 2 hours at room temperature, then 2 ml of an saturated aqueous sodium hydrogencarbonate solution were added and the reaction mixture evaporated under reduced pressure. Subsequently, the residue was treated with a mixture of dichloromethane and water, the organic phase was separated and dried over sodium sulfate. Finally, the solvent was evaporated under reduced pressure and the crude product was purified by chromatography on silica gel with a 1:1 mixture of hexane and dichloromethane as the eluent. There were obtained 0.29 g (60% of theory) of 1-(3-chloro-propoxymethyl)-4-fluoro-2-methoxy-benzene as a colorless liquid; MS: 232 (M)+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.195 g
Type
reactant
Reaction Step One
Quantity
92.5 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[O:10][CH3:11].[Cl:12][CH2:13][CH2:14][CH2:15][OH:16].[H-].[Na+].C(=O)([O-])O.[Na+]>CN(C)C=O>[Cl:12][CH2:13][CH2:14][CH2:15][O:16][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[O:10][CH3:11] |f:2.3,4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.36 g
Type
reactant
Smiles
ClCC1=C(C=C(C=C1)F)OC
Name
Quantity
0.195 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
92.5 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the stirring
CUSTOM
Type
CUSTOM
Details
the reaction mixture evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Subsequently, the residue was treated with a mixture of dichloromethane and water
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Finally, the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on silica gel with a 1:1 mixture of hexane and dichloromethane as the eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCOCC1=C(C=C(C=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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